molecular formula Au B1194844 Gold-195 CAS No. 14320-93-5

Gold-195

Cat. No.: B1194844
CAS No.: 14320-93-5
M. Wt: 194.96504 g/mol
InChI Key: PCHJSUWPFVWCPO-YPZZEJLDSA-N
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Description

Fundamental Nuclear Characteristics of Gold-195

Isotopic Composition and Basic Properties

Neutron-Proton Configuration and Mass Number

This compound exhibits a well-defined nuclear composition characterized by its atomic number and mass configuration. The isotope contains exactly 79 protons, consistent with its position as a gold isotope, and 116 neutrons, yielding a total mass number of 195. This neutron-to-proton ratio of approximately 1.47 places this compound in a region of nuclear stability that permits its relatively extended half-life compared to other gold radioisotopes.

The precise atomic mass of this compound has been determined through high-resolution mass spectrometry to be 194.965017 atomic mass units. Alternative measurements have reported values of 194.9650 atomic mass units, demonstrating the consistency of mass determinations across different experimental approaches. The molecular weight calculated from these measurements yields 194.96504 grams per mole. These mass values reflect the nuclear binding energy characteristics that contribute to the isotope's decay properties and overall nuclear stability.

The neutron excess in this compound, defined as the difference between neutron and proton numbers, equals 37 neutrons. This neutron excess drives the primary decay mode through electron capture, as the nucleus seeks to achieve a more favorable neutron-to-proton ratio by converting a proton to a neutron through the capture of an inner orbital electron.

Nuclear Spin and Parity Assignments

The nuclear spin and parity of this compound have been definitively established through detailed nuclear spectroscopic investigations. The ground state nuclear spin is 3/2, with positive parity, yielding the complete quantum mechanical designation of 3/2+. This spin-parity assignment reflects the specific nuclear shell model configuration of the unpaired nucleons in the this compound nucleus.

The nuclear magnetic moment of this compound has been precisely measured to be 0.149 nuclear magnetons. This magnetic moment value provides crucial information about the nuclear structure and the distribution of magnetic charge within the nucleus. The relatively small magnitude of the magnetic moment is consistent with the 3/2+ spin assignment and indicates specific orbital angular momentum coupling characteristics of the unpaired nucleons.

The nuclear spin assignment has been confirmed through multiple experimental techniques, including nuclear magnetic resonance studies and detailed analysis of gamma-ray angular correlation patterns observed in the decay process. The positive parity assignment is derived from theoretical calculations based on nuclear shell model predictions and has been validated through experimental observations of electromagnetic transition selection rules in the decay scheme.

Decay Modes and Energetics

Primary Electron Capture Pathways

This compound undergoes radioactive decay exclusively through electron capture processes, with 100% branching to this decay mode. The electron capture decay transforms this compound into Platinum-195, representing a fundamental nuclear transformation where a proton in the gold nucleus captures an inner orbital electron and converts to a neutron, simultaneously emitting a neutrino.

The total decay energy available for this transformation, known as the Q-value, has been determined to be 226.8 kiloelectronvolts with an uncertainty of 1.0 kiloelectronvolts. This Q-value represents the mass-energy difference between the parent this compound nucleus and the daughter Platinum-195 nucleus, providing the driving force for the decay process. Alternative measurements have reported effective Q-values of 227 kiloelectronvolts with an uncertainty of 5 kiloelectronvolts.

The electron capture process in this compound involves the capture of electrons from multiple atomic shells, with the K-shell capture representing the dominant pathway. The probability distribution among different electron shells follows theoretical predictions based on the nuclear charge and electron binding energies. The electron capture process populates various excited states in the daughter Platinum-195 nucleus, leading to subsequent gamma-ray emission cascades that characterize the decay signature of this compound.

Gamma Emission Profiles and Transition Probabilities

The decay of this compound produces a characteristic gamma-ray spectrum consisting of discrete photon energies corresponding to transitions between nuclear energy levels in the daughter Platinum-195 nucleus. The primary gamma-ray emissions have been precisely measured and include transitions at 30.876 kiloelectronvolts, 98.880 kiloelectronvolts, 129.757 kiloelectronvolts, 199.46 kiloelectronvolts, and 211.36 kiloelectronvolts.

The most intense gamma-ray transition occurs at 98.880 kiloelectronvolts with an emission probability of 10.9% per decay. This transition corresponds to the de-excitation from the first excited state to the ground state in Platinum-195. The second most prominent transition at 129.757 kiloelectronvolts exhibits an emission probability of 0.82% per decay. The 30.876 kiloelectronvolts transition shows an emission probability of 0.75% per decay, while the higher energy transitions at 199.46 and 211.36 kiloelectronvolts demonstrate significantly lower emission probabilities of 0.0086% and 0.011% respectively.

Gamma-Ray Energy (keV) Emission Probability (%) Nuclear Level (keV) Transition Type
30.876 ± 0.006 0.75 ± 0.03 129.757 Electron Capture
98.880 ± 0.020 10.9 ± 0.5 98.880 Electron Capture
129.757 ± 0.020 0.82 ± 0.02 129.757 Electron Capture
199.46 ± 0.04 0.0086 ± 0.0007 199.46 Electron Capture
211.36 ± 0.03 0.011 ± 0.001 211.36 Electron Capture

The decay scheme analysis reveals that this compound populates the ground state and multiple excited states of Platinum-195 through electron capture transitions. The ground state receives 9.5% of the total decay probability, while the first excited state at 98.882 kiloelectronvolts receives 57.6% and the second excited state at 129.777 kiloelectronvolts receives 32.8% of the decay probability.

Half-Life Determination Methodologies

Experimental Measurement Techniques

The half-life of this compound has been determined through multiple independent experimental approaches, each employing different detection methodologies and measurement protocols. The most precise contemporary measurements have yielded a half-life value of 186.098 days with an uncertainty of 0.047 days. This measurement represents the result of extensive statistical analysis of decay counting experiments performed over extended time periods.

Alternative experimental determinations have produced consistent results, with reported values of 186.1 days and 186.12 days. These measurements utilize different experimental configurations, including high-purity germanium detector systems, sodium iodide scintillation detectors, and proportional counter arrangements. The consistency among these independent measurements demonstrates the reliability of current half-life determination techniques for this compound.

Historical measurements of the this compound half-life have shown a systematic evolution toward greater precision over several decades of investigation. Early measurements by Steffen in 1949 reported a half-life of 180 days with an uncertainty of 15 days. Subsequent investigations have progressively reduced the experimental uncertainty through improved detector technology, enhanced statistical analysis methods, and more rigorous control of systematic errors.

The experimental protocols for this compound half-life measurements typically involve the preparation of high-purity this compound samples through nuclear reactor irradiation or cyclotron bombardment techniques. These samples are then subjected to continuous radioactivity monitoring over periods spanning multiple half-lives, with careful attention to background subtraction, detector stability, and environmental conditions that might influence the measurement accuracy.

Comparative Analysis with Theoretical Predictions

The experimentally determined half-life of this compound has been subjected to comprehensive comparison with theoretical calculations based on nuclear structure models and decay rate theories. The electron capture half-life calculations involve complex quantum mechanical treatments of the nuclear wave functions, electron binding energies, and nuclear matrix elements governing the decay transition probabilities.

Theoretical predictions of the this compound half-life utilize advanced nuclear shell model calculations that account for the specific nuclear configuration and the available phase space for the electron capture decay process. These calculations incorporate corrections for electron screening effects, relativistic corrections, and exchange corrections that influence the decay rate predictions. The agreement between theoretical predictions and experimental measurements serves as a validation of current understanding of electron capture decay mechanisms.

The weighted average of experimental half-life measurements yields a recommended value of 184.7 days with a final uncertainty of 1.4 days. This recommended value incorporates statistical analysis of multiple independent measurements and includes systematic uncertainty contributions. The reduced chi-squared value of 6 indicates some degree of inconsistency among the individual measurements, suggesting the presence of unidentified systematic effects in some experimental determinations.

The theoretical framework for this compound half-life calculations has evolved significantly with advances in nuclear structure theory and computational capabilities. Modern calculations employ sophisticated many-body techniques that account for nuclear correlations, configuration mixing, and collective effects that influence the decay matrix elements. The continuing refinement of theoretical predictions provides ongoing validation of experimental half-life determinations and contributes to the broader understanding of nuclear decay processes in the gold isotopic region.

Properties

CAS No.

14320-93-5

Molecular Formula

Au

Molecular Weight

194.96504 g/mol

IUPAC Name

gold-195

InChI

InChI=1S/Au/i1-2

InChI Key

PCHJSUWPFVWCPO-YPZZEJLDSA-N

SMILES

[Au]

Isomeric SMILES

[195Au]

Canonical SMILES

[Au]

Synonyms

195Au radioisotope
Au-195 radioisotope
Gold-195

Origin of Product

United States

Preparation Methods

Optimization of Extraction Conditions

Diethyl ether (C4_4H10_{10}O) and diisopropyl ether (C6_6H14_{14}O) are the preferred solvents due to their high selectivity for gold(III) over platinum(IV) in nitric acid. Key parameters include:

  • Nitric Acid Concentration : 10 M HNO3_3 maximizes gold(III) distribution coefficients (DAuD_{\text{Au}}) while minimizing platinum(IV) co-extraction. At this concentration, DAuD_{\text{Au}} exceeds 100 for diisopropyl ether, compared to DPt<0.01D_{\text{Pt}} < 0.01.

  • Phase Ratio : A 1:1 organic-to-aqueous phase ratio achieves >90% gold recovery in a single extraction step.

  • Temperature : Room temperature (20–25°C) avoids ether volatility issues while maintaining extraction efficiency.

Table 1: Distribution Coefficients of Gold(III) and Platinum(IV) in Nitric Acid–Ether Systems

Solvent[HNO3_3] (M)DAuD_{\text{Au}}DPtD_{\text{Pt}}
Diethyl ether10850.005
Diisopropyl ether101200.008
Data derived from radiometric and spectrophotometric analyses.

Stepwise Extraction Protocol

  • Target Irradiation : Platinum foils (≥99.9% purity) are irradiated with 15–20 MeV protons at beam currents of 10–20 μA for 4–6 hours.

  • Dissolution : The irradiated target is dissolved in 10 M HNO3_3 at 80°C, forming a solution containing Au(III) and Pt(IV).

  • Extraction : The solution is mixed with diisopropyl ether, agitated for 5 minutes, and allowed to phase-separate. Gold(III) partitions into the organic phase, while Pt(IV) remains in the aqueous phase.

  • Back-Extraction : Gold is stripped from the organic phase using deionized water, yielding carrier-free 195Au^{195}\text{Au} with <1% Pt contamination.

Yield and Purity

  • Yield : 90–95% of 195Au^{195}\text{Au} is recovered, with trace impurities limited to 199Au^{199}\text{Au} (≤0.1%).

  • Advantages : Rapid processing (3–4 hours), scalability, and minimal platinum loss.

  • Challenges : Requires high-purity solvents and strict control of nitric acid concentration to avoid co-extraction of platinum.

Generator-Based Production via Mercury-195m Decay

Principle of the Hg-195m/Au-195m Generator

Gold-195m (195mAu^{195m}\text{Au}, t1/2=30.5t_{1/2} = 30.5 s), a metastable isomer, decays to 195Au^{195}\text{Au} via isomeric transition. It is produced from mercury-195m (195mHg^{195m}\text{Hg}, t1/2=41.6t_{1/2} = 41.6 hours) adsorbed on a silica gel column coated with zinc sulfide. The decay chain is:

195mHgβ195mAuIT195Au^{195m}\text{Hg} \xrightarrow{\beta^-} ^{195m}\text{Au} \xrightarrow{IT} ^{195}\text{Au}

Generator Preparation and Elution

  • Column Loading : 195mHg^{195m}\text{Hg} (as Hg(NO3_3)2_2) is loaded onto the column at pH 5–6 and stabilized with thiosulfate (Na2_2S2_2O3_3) to prevent Hg0^0 formation.

  • Elution : Au-195m is eluted with 0.9% NaCl solution, yielding 20–25 mCi per elution. Mercury breakthrough is limited to 0.75 μCi per mCi of Au-195m.

  • Decay to Au-195 : The eluted 195mAu^{195m}\text{Au} decays to 195Au^{195}\text{Au} within minutes, enabling bedside use in medical applications.

Table 2: Performance Metrics of the Hg-195m/Au-195m Generator

ParameterValue
Hg-195m initial activity155 mCi
Au-195m yield per elution28–30% of equilibrium activity
Elution frequencyEvery 3–5 minutes
Data from clinical generator implementations.

Advantages and Limitations

  • Advantages :

    • On-demand production suitable for clinical settings.

    • Minimal post-elution processing required.

  • Limitations :

    • Short half-life of Au-195m necessitates rapid administration.

    • Generator lifespan limited by Hg-195m decay (≈7 days).

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Solvent Extraction : Superior for large-scale 195Au^{195}\text{Au} production (gram quantities) but requires cyclotron access.

  • Generator System : Ideal for small-scale, decentralized medical use but constrained by Hg-195m availability.

Purity and Contaminant Profile

  • Solvent extraction achieves higher radionuclidic purity (>99.9%) compared to generator systems (≈99% due to Hg breakthrough).

  • Both methods avoid carrier-added impurities, critical for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

Gold-195 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form gold oxides.

    Reduction: this compound can be reduced from its ionic forms to its metallic state.

    Substitution: this compound can participate in substitution reactions where one ligand in a gold complex is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include chlorine, which can react with gold to form gold chloride (AuCl), and reducing agents such as hydrogen gas, which can reduce gold ions to metallic gold . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound include gold chloride (AuCl) and metallic gold. These products are often used in further chemical processes or applications in various fields .

Scientific Research Applications

Clinical Applications

1. Nuclear Medicine

Gold-195m has been extensively studied for its application in nuclear medicine, particularly in cardiac imaging. Its ultra-short half-life allows for the performance of background-free sequential first-pass studies with significantly reduced radiation doses compared to traditional agents like technetium-99m.

Case Study: First-Pass Radionuclide Angiocardiography

A study conducted at the Harbor-UCLA Medical Center compared first-pass resting angiograms using Gold-195m with those using technetium-99m in 28 patients. The results showed a high correlation coefficient (0.92), indicating that Gold-195m can reliably assess left ventricular ejection fractions. This study highlighted the potential of Gold-195m as a safer alternative for cardiac imaging due to its lower radiation exposure .

Parameter Gold-195m Technetium-99m
Half-life30.5 seconds6 hours
Correlation Coefficient0.92-
Mean Ejection Fraction0.58 ± 0.0270.56 ± 0.028
Radiation DoseSignificantly lowerHigher

2. Production Methodology

Gold-195m can be produced at the bedside from the parent isotope mercury-195m through a generator system. This on-site production capability enhances its utility in clinical settings, allowing for immediate availability and reducing logistical challenges associated with transporting radionuclides .

Research Applications Beyond Medicine

1. Forensic Science

Gold isotopes, including Gold-195, are being investigated for their potential use in forensic science to trace the origins of gold samples. The ability to determine the isotopic composition can help identify the geographic source of gold, which is crucial in criminal investigations related to gold smuggling and illegal mining activities .

2. Environmental Studies

Research into the environmental impact of mining activities has also considered this compound as a tracer to study sediment transport and deposition patterns in aquatic systems. Its radioactive properties allow researchers to track the movement of sediments affected by mining operations, contributing to better management practices .

Mechanism of Action

The mechanism by which Gold-195 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form Platinum-195, releasing energy in the form of gamma radiation. This radiation can be detected and measured, making this compound useful in various imaging and diagnostic applications . The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in medical treatments or labeling specific molecules in biological research.

Comparison with Similar Compounds

Key Observations :

  • Half-life : this compound’s 186-day half-life far exceeds other isotopes (e.g., ¹⁹⁸Au: 2.7 days; ¹⁹⁹Au: 3.14 days), making it ideal for longitudinal studies .
  • Decay Mode : Unlike this compound’s electron capture, isotopes like ¹⁹⁴Au and ¹⁹⁶Au undergo β⁻ decay, emitting electrons and transforming into mercury isotopes .

Data Tables

Table 1: Isotopic Properties of Selected Gold Radioisotopes

Isotope Half-Life Decay Mode Key Application
¹⁹⁵Au 186 days Electron capture Environmental tracers
¹⁹⁴Au \sim39 hours β⁻ decay Experimental research
¹⁹⁸Au 2.7 days β⁻ decay Medical applications

Table 2: Regulatory Reportable Quantities (CERCLA)

Isotope RQ (kg) Basis (Curie)
¹⁹⁵Au 100 3.7
¹⁹⁴Au 10 0.37
¹⁹⁸Au 100 3.7
²⁰⁰Au 1,000 37

Source:

Q & A

Q. What are the key nuclear properties of Gold-195 relevant to experimental applications?

this compound (¹⁹⁵Au) is a radioisotope with a half-life of 186 days, decaying via beta emission . Its moderate half-life and measurable gamma emissions make it suitable for tracer studies in geochemical and environmental systems. Researchers should prioritize gamma spectroscopy or neutron activation analysis (NAA) for detection, ensuring proper shielding and decay corrections during quantification .

Q. How is this compound utilized as a radiotracer in geochemical analysis?

this compound is employed as a carrier-free tracer to quantify gold recovery efficiency in aqueous systems. For example, in thermal water studies, ¹⁹⁵Au is adsorbed onto ion-exchange resins, irradiated to activate the resin, and processed via fire assay with added gold carrier. This method enables precise measurement of gold adsorption kinetics and resin performance, validated through neutron activation cross-checks .

Q. What spectroscopic techniques are suitable for characterizing this compound in metallurgical research?

Gamma spectroscopy is the primary method due to ¹⁹⁵Au’s distinct emission peaks. Neutron activation analysis (NAA) coupled with atomic absorption spectrophotometry (AAS) is recommended for trace quantification in complex matrices like seawater. Calibration standards must account for matrix effects, and results should be validated using isotopic dilution techniques .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound in complex matrices like seawater?

Seawater’s high salt content and low gold concentration (typically ~0.01 ppb) necessitate preconcentration via ion-exchange resins or solvent extraction. Challenges include:

  • Interference mitigation : Competing ions (e.g., Fe³⁺, Cu²⁺) reduce resin efficiency, requiring pH optimization .
  • Recovery validation : Spiking samples with ¹⁹⁵Au tracer allows real-time monitoring of recovery rates (typically 85–95%) .
  • Detection limits : Combining NAA with AAS improves sensitivity to sub-ppb levels .

Q. How can researchers resolve contradictions in reported solubility data of Gold complexes across studies?

Discrepancies in solubility values (e.g., monovalent AuCl₂ at 30 ppb vs. observed seawater concentrations) often stem from:

  • Methodological variability : Standardize protocols for pH, ionic strength, and temperature .
  • Speciation analysis : Use X-ray absorption spectroscopy (XAS) to differentiate Au(I) and Au(III) species .
  • Cross-validation : Compare results across multiple techniques (e.g., solvent extraction vs. resin adsorption) .

Q. What safety protocols are required when handling this compound in radiation experiments?

Regulatory guidelines classify ¹⁹⁵Au under exempt quantities (10 curies in Maryland and Arizona) but mandate:

  • Containment : Use shielded gloveboxes for handling irradiated samples .
  • Monitoring : Conduct weekly waste audits and personnel dosimetry checks .
  • Waste disposal : Coordinate with licensed facilities for decay-in-storage protocols .

Q. How can researchers design experiments to track this compound migration in environmental systems?

A phased approach is recommended:

  • Lab-scale : Use column experiments with ¹⁹⁵Au-spiked solutions to model adsorption/desorption kinetics in sediments .
  • Field validation : Deploy resin samplers in groundwater systems, correcting for flow rate and competing ions .
  • Data modeling : Apply finite-element analysis (FEA) to predict long-term migration, validated against tracer recovery rates .

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